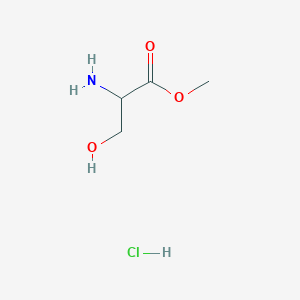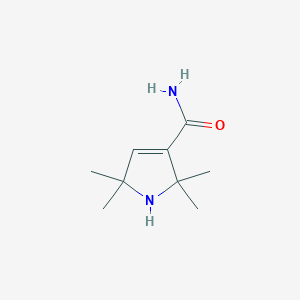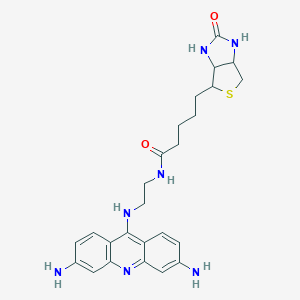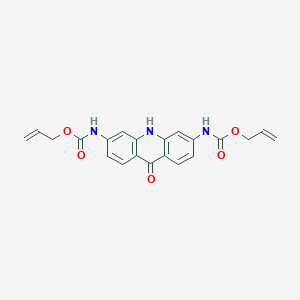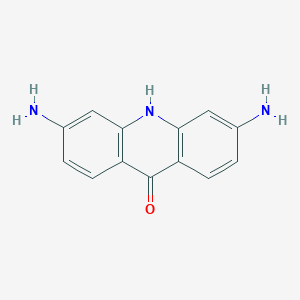
Murraxocin
描述
准备方法
Synthetic Routes and Reaction Conditions
Murraxocin can be synthesized through various chemical reactions involving coumarin derivatives. One common method involves the reaction of 7-methoxychromen-2-one with ethoxy-2-hydroxy-3-methylbut-3-enyl . The reaction typically requires specific conditions such as controlled temperature and the presence of catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification through chromatography and crystallization to obtain high-purity this compound suitable for research and pharmaceutical applications .
化学反应分析
Types of Reactions
Murraxocin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its activity.
Substitution: Substitution reactions, particularly on the aromatic ring, can lead to the formation of new compounds with varied properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The conditions often involve controlled temperatures and specific solvents to ensure the reactions proceed efficiently.
Major Products Formed
科学研究应用
Murraxocin has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other coumarin derivatives.
Biology: Studied for its role in inhibiting TRPV2 channels, which are involved in various physiological processes.
Medicine: Investigated for its anti-inflammatory properties and potential use in treating conditions like chronic inflammation and pain.
Industry: Utilized in the development of insecticides due to its insecticidal properties
作用机制
Murraxocin exerts its effects primarily by inhibiting the TRPV2 channel . This inhibition affects the flow of calcium ions through the channel, which plays a crucial role in various cellular processes. The molecular targets include specific residues within the TRPV2 channel that are essential for its function . By binding to these targets, this compound can modulate the activity of the channel and exert its biological effects .
相似化合物的比较
Murraxocin is unique compared to other coumarin derivatives due to its specific inhibition of the TRPV2 channel . Similar compounds include:
Murpanicin: Another coumarin derivative with similar TRPV2 inhibitory properties.
Coumarin: The parent compound from which this compound is derived, known for its wide range of biological activities.
Scopoletin: A coumarin derivative with anti-inflammatory and antioxidant properties.
This compound stands out due to its specific molecular interactions with the TRPV2 channel, making it a valuable compound for research and potential therapeutic applications .
属性
IUPAC Name |
8-(1-ethoxy-2-hydroxy-3-methylbut-3-enyl)-7-methoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O5/c1-5-21-17(15(19)10(2)3)14-12(20-4)8-6-11-7-9-13(18)22-16(11)14/h6-9,15,17,19H,2,5H2,1,3-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLSTIJVZWVVPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=C(C=CC2=C1OC(=O)C=C2)OC)C(C(=C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20921046 | |
| Record name | 8-(1-Ethoxy-2-hydroxy-3-methylbut-3-en-1-yl)-7-methoxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20921046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113349-35-2 | |
| Record name | Murraxocin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113349352 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-(1-Ethoxy-2-hydroxy-3-methylbut-3-en-1-yl)-7-methoxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20921046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Murraxocin on TRPV2 channels?
A1: this compound acts as a selective inhibitor of the Transient Receptor Potential Vanilloid 2 (TRPV2) channel []. This channel is involved in various physiological processes, including thermosensation, pain perception, and brown adipocyte differentiation. This compound inhibits the agonist-mediated activation of TRPV2, effectively reducing its activity []. Specifically, the (-) enantiomer (B304-1) exhibits an IC50 of 22.2 ± 7.8 μM, while the (+) enantiomer (B304-2) displays a more potent IC50 of 3.7 ± 0.7 μM [].
Q2: How does the structure of this compound relate to its activity on TRPV2 channels?
A2: Research suggests that the specific interactions of this compound enantiomers with the TRPV2 channel are crucial for their inhibitory activity. The residue Isoleucine 600 (I600) within the TRPV2 channel has been identified as a key binding site for these enantiomers []. This suggests that structural modifications around this interaction site could significantly influence the potency and selectivity of this compound analogs.
Q3: What is the significance of this compound's activity in brown adipocytes?
A3: this compound's ability to modulate TRPV2 activity in brown adipocytes holds potential therapeutic implications for metabolic disorders. Studies demonstrate that both enantiomers of this compound effectively reverse the inhibitory effect of TRPV2 agonists on brown adipocyte differentiation []. This finding highlights the possibility of targeting TRPV2 with this compound analogs to enhance brown adipocyte activity, potentially leading to novel therapeutic strategies for obesity and other metabolic diseases.
Q4: What are the potential applications of this compound based on current research?
A4: While still in the pre-clinical stage, this compound's selective inhibition of TRPV2 opens up several avenues for future research:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



